1,4,8-Trimethyl-9H-carbazole basic properties
1,4,8-Trimethyl-9H-carbazole basic properties
An In-depth Technical Guide to the Basic Properties of 1,4,8-Trimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a nitrogen-containing heterocyclic compound, forms the structural core of a vast array of naturally occurring alkaloids and synthetic molecules of significant scientific interest.[1] Its rigid, planar, and electron-rich aromatic system imparts unique photophysical and electronic properties, making it a privileged scaffold in materials science, particularly for organic light-emitting diodes (OLEDs) and solar cells.[2][3][4] Furthermore, the carbazole nucleus is a key pharmacophore in numerous biologically active compounds, with derivatives exhibiting anticancer, antimicrobial, and antiviral activities.[5][6][7]
This technical guide focuses on a specific derivative, 1,4,8-trimethyl-9H-carbazole . The introduction of methyl groups to the carbazole core can significantly modulate its fundamental properties, including solubility, electronic character, and steric profile. These modifications can fine-tune the molecule for specific applications, from enhancing the performance of organic electronic devices to altering the binding affinity and selectivity for biological targets. This document serves as a comprehensive resource on the core physicochemical properties, synthesis, characterization, and potential applications of 1,4,8-trimethyl-9H-carbazole, providing a foundation for its further exploration in research and development.
Molecular Structure and Physicochemical Properties
1,4,8-Trimethyl-9H-carbazole is an aromatic heterocycle with the chemical formula C₁₅H₁₅N. The structure consists of a central pyrrole ring fused with two benzene rings, which are further substituted with three methyl groups at positions 1, 4, and 8.
Table 1: Core Properties of 1,4,8-Trimethyl-9H-carbazole
| Property | Value | Source |
| IUPAC Name | 1,4,8-Trimethyl-9H-carbazole | N/A |
| CAS Number | 78787-83-4 | [8] |
| Molecular Formula | C₁₅H₁₅N | [8] |
| Molecular Weight | 209.29 g/mol | [8] |
| Exact Mass | 209.120449 g/mol | [8] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not experimentally determined. Predicted to be lower than unsubstituted carbazole (243-246 °C) due to decreased crystal lattice packing from less symmetrical substitution. | [9] |
| Solubility | Insoluble in water. Soluble in common organic solvents like acetone, chloroform, and THF, with solubility enhanced by the lipophilic methyl groups compared to carbazole. | [9] |
| Storage | Store in a dark, dry place at room temperature under an inert atmosphere. | N/A |
The presence of the three methyl groups, which are electron-donating, increases the electron density of the aromatic system compared to the parent carbazole molecule. This is expected to influence its reactivity and photophysical properties. The substitution pattern breaks the C₂ᵥ symmetry of carbazole, which can affect crystal packing and, consequently, its melting point and solid-state properties.
Synthesis and Purification
Proposed Synthetic Workflow: Modified Borsche–Drechsel Cyclization
The rationale for this proposed pathway is its reliability and the commercial availability of suitable precursors. The key is the formation of a tetrahydrocarbazole intermediate, which is then dehydrogenated to yield the fully aromatic carbazole product.
Caption: Proposed Borsche-Drechsel synthesis of 1,4,8-Trimethyl-9H-carbazole.
Detailed Experimental Protocol (Proposed)
-
Hydrazone Formation:
-
To a solution of 2,5-dimethylphenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Add 2-methylcyclohexanone (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
The resulting hydrazone intermediate can often be precipitated by adding water, then filtered, washed, and dried, or used directly in the next step after solvent evaporation.
-
Causality: The mild acid catalyzes the condensation reaction between the hydrazine and the ketone to form the hydrazone, which is the necessary precursor for the subsequent cyclization.
-
-
Cyclization and Aromatization:
-
Method A (Two Steps):
-
Add the crude hydrazone to polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid.
-
Heat the mixture to 100-140 °C for 1-3 hours to effect the[1][1]-sigmatropic rearrangement and cyclization to the tetrahydrocarbazole.
-
Cool the reaction, pour it onto ice, and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude tetrahydrocarbazole.
-
Dissolve the crude 1,4,8-trimethyl-1,2,3,4-tetrahydro-9H-carbazole in a high-boiling solvent like toluene or xylene.
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) or 10% Palladium on carbon (Pd/C) and heat to reflux for 6-24 hours.
-
Causality: The strong acid protonates the hydrazone, facilitating the key sigmatropic rearrangement. The subsequent heating drives the elimination of ammonia to form the stable tetrahydrocarbazole ring. A separate oxidation step is required to achieve the final aromatic product. Pd/C is a classic dehydrogenation catalyst, while DDQ is a powerful chemical oxidant.
-
-
Method B (One Pot):
-
Some Fischer indole syntheses can be performed in a single step with aromatization. This often involves higher temperatures and specific catalysts. For instance, heating the hydrazone with Pd/C in a high-boiling solvent could potentially effect both cyclization and dehydrogenation.
-
-
-
Purification:
-
After the reaction, the crude product is typically a dark solid or oil.
-
The primary method of purification is column chromatography on silica gel.
-
A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), is appropriate. The trimethylated carbazole is expected to be relatively non-polar.
-
Causality: Chromatography separates the desired product from unreacted starting materials, polymeric byproducts, and intermediates based on polarity differences. The non-polar nature of the product allows it to elute with low-polarity solvents.
-
The final product can be recrystallized from a solvent system like ethanol/water or hexanes to obtain a pure crystalline solid.
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Spectroscopic Characterization
Full experimental spectra for 1,4,8-trimethyl-9H-carbazole are not widely published. The following sections provide available data and expert predictions based on the known effects of substituents on the carbazole core.
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrum (GC-MS) is available for this compound, confirming its molecular weight.[8]
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Molecular Ion (M⁺) | m/z = 209.1 |
| Analysis Type | GC-MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for structural elucidation. The predicted spectra are based on the known chemical shifts of carbazole and the electronic effects of methyl substituents.[10]
Caption: Numbering scheme for 1,4,8-Trimethyl-9H-carbazole.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| N-H | ~8.0 (broad singlet) | N/A | Typical for carbazole N-H, deshielded. |
| C1-CH₃ | ~2.5 (singlet) | ~18-20 | Methyl on an aromatic ring. |
| C2-H | ~7.0-7.2 (doublet) | ~120-125 | Shielded by adjacent electron-donating methyl groups. |
| C3-H | ~7.0-7.2 (doublet) | ~115-120 | Shielded by adjacent electron-donating methyl groups. |
| C4-CH₃ | ~2.5 (singlet) | ~18-20 | Methyl on an aromatic ring. |
| C4a, C4b, C8a, C9a | N/A | ~122, ~125, ~138, ~139 | Quaternary carbons, shifts influenced by fusion and substitution. |
| C5-H | ~7.9-8.1 (doublet) | ~125-128 | Deshielded due to proximity to the fused ring system (bay region-like). |
| C6-H | ~7.2-7.4 (triplet) | ~120-123 | Typical aromatic proton. |
| C7-H | ~7.2-7.4 (doublet) | ~110-115 | Ortho to the N-H group. |
| C8-CH₃ | ~2.6 (singlet) | ~20-22 | Methyl group in a sterically hindered position, may be slightly deshielded. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic peaks for the N-H bond and the aromatic system.[11]
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~3420 cm⁻¹ (sharp): N-H stretching vibration.
-
3050-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl groups.
-
1600-1450 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.
-
~1330 cm⁻¹ (strong): Aromatic C-N stretching.
-
850-750 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.
UV-Visible (UV-Vis) Spectroscopy (Predicted)
Carbazole has strong absorption peaks in the UV region. The addition of electron-donating methyl groups is expected to cause a slight red-shift (bathochromic shift) of these absorptions.[12]
-
λ_max (absorption): Expected around 295 nm, 330 nm, and 345 nm in a non-polar solvent like cyclohexane.
-
Emission: The compound is expected to be highly fluorescent, emitting in the violet-blue region (~350-400 nm) upon excitation.
Chemical Reactivity
The reactivity of the carbazole core is dictated by the electron-rich nature of the aromatic rings and the nucleophilic nitrogen atom.
Caption: Key reaction pathways for the carbazole core.
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N-H Acidity and Nucleophilicity: The N-H proton is weakly acidic (pKa ~17) and can be deprotonated by a strong base (e.g., NaH, KOtBu) to form the carbazolide anion. This anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation, which is a common strategy for tuning the properties of carbazole-based materials.[13]
-
Electrophilic Aromatic Substitution: The carbazole ring system is activated towards electrophilic attack. The positions most susceptible to substitution are C3 and C6, followed by C1 and C8. In 1,4,8-trimethyl-9H-carbazole, positions 1, 4, and 8 are already substituted. The powerful activating effect of the nitrogen atom and the directing effects of the methyl groups will strongly favor substitution at the C3 and C6 positions. The remaining open positions (C2, C5, C7) are less reactive.
Potential Applications and Biological Activity
While specific studies on 1,4,8-trimethyl-9H-carbazole are limited, its potential can be inferred from the vast body of research on related carbazole derivatives.
Materials Science
Carbazole derivatives are cornerstone materials in organic electronics due to their excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yields.[2][3]
-
OLEDs: The trimethylated core could serve as a host material for phosphorescent emitters or as a building block for blue-emitting fluorophores. The methyl groups can improve solubility for solution-based processing and can be used to sterically hinder intermolecular aggregation, which often quenches fluorescence in the solid state.[14]
-
Organic Photovoltaics (OPVs): As electron-donating moieties, carbazoles are used in donor-acceptor polymers for OPVs. 1,4,8-trimethyl-9H-carbazole could be functionalized and polymerized to create materials for the active layer of solar cells.
Drug Development and Biological Activity
The carbazole scaffold is present in many compounds with potent biological activity.[6][7]
-
Anticancer Activity: Many natural and synthetic carbazoles, such as ellipticine, exhibit anticancer properties by intercalating into DNA and inhibiting topoisomerase II.[5] The specific substitution pattern of 1,4,8-trimethyl-9H-carbazole could influence its ability to interact with biological macromolecules, potentially leading to novel therapeutic agents.
-
Antimicrobial and Antiviral Activity: Carbazole derivatives have been reported to possess antibacterial, antifungal, and antiviral (including anti-HIV) properties.[6][15][16] The lipophilicity imparted by the methyl groups could enhance membrane permeability, a crucial factor for antimicrobial efficacy.
Conclusion
1,4,8-Trimethyl-9H-carbazole is a functionalized derivative of a highly important heterocyclic scaffold. While comprehensive experimental data for this specific molecule is sparse, its fundamental properties can be reliably predicted based on established chemical principles and data from analogous compounds. Its core structure suggests significant potential as a building block in both materials science and medicinal chemistry. The strategic placement of methyl groups is expected to enhance solubility and modulate electronic properties, making it an attractive target for synthesis and evaluation. This guide provides a foundational understanding and a framework for future research, highlighting plausible synthetic routes and predicting the key characteristics that will define its utility in advanced applications.
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